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An In-Depth Technical Guide to the Toxicological Profile of Dibutyl Malate

Introduction
Dibutyl malate (DBM), with the CAS number 105-76-0, is the diester of maleic acid and n-

butanol.[1] It presents as a colorless, oily liquid with a characteristic ester-like odor.[2] This

compound is primarily utilized as a plasticizer in the manufacturing of polymers, particularly for

aqueous dispersions of copolymers with vinyl acetate.[1][2] Its applications extend to

adhesives, paints, coatings, and as an intermediate in the synthesis of other organic

compounds, including sulfosuccinates which are effective wetting agents.[3][4][5] Given its

industrial relevance, a thorough understanding of its toxicological profile is imperative for

ensuring occupational safety and for the risk assessment of consumer products. This guide

provides a comprehensive overview of the toxicological data available for Dibutyl malate,

structured to provide clarity and depth for researchers, scientists, and drug development

professionals.

Physicochemical Properties
The physicochemical properties of a substance are fundamental to understanding its potential

toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).
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Property Value Reference

Molecular Formula C12H20O4 [2]

Molecular Weight 228.29 g/mol [2]

Appearance Colorless, oily liquid [2][6]

Odor Characteristic ester-like [2]

Boiling Point 280-281 °C [2]

Melting Point -85 °C [2]

Flash Point 138-140 °C (closed cup) [2][7]

Density 0.988 - 0.99 g/mL at 23-25 °C [2]

Water Solubility Very slightly soluble [6]

Vapor Pressure 0.000620 mmHg @ 25.00 °C [3]

Refractive Index
1.44300 to 1.44700 @ 20.00

°C
[3]

Toxicokinetics: Metabolism and Excretion
The toxicokinetic profile of Dibutyl malate is largely predicted by its chemical structure as a

diester. It is anticipated to undergo hydrolysis in the body, catalyzed by esterases, to yield its

constituent alcohol and acid: n-butanol and maleic acid.[3] This metabolic pathway is a

common fate for many diesters.[3] The resulting metabolites, n-butanol and maleic acid, are

then expected to be further metabolized and excreted through established endogenous

pathways.[3] N-butanol is oxidized to aldehydes and then to carboxylic acids, while maleic acid

can be conjugated or enter cellular metabolic pathways.[3] This metabolic breakdown is a

critical consideration in the overall toxicological assessment, as the toxicity of the parent

compound may be influenced by the toxicity of its metabolites.
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Caption: Predicted metabolic pathway of Dibutyl malate.

Acute Toxicity
Acute toxicity studies are essential for determining the potential for adverse health effects

following a single, short-term exposure to a substance.
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Endpoint Species Route Value Reference

LD50 Rat Oral
3700 - ≥ 3730

mg/kg
[1][7][8]

LD50 Rabbit Dermal
> 2000 - 10,000

mg/kg
[1][8]

LC50 Rat Inhalation > 5,000 mg/m³ [8]

The data indicates that Dibutyl malate has a low order of acute toxicity via the oral and dermal

routes.

Experimental Protocol: Acute Dermal Toxicity (OECD
402)
The acute dermal toxicity of Dibutyl malate was assessed in a limit test design, following the

OECD Test Guideline 402. This guideline is a standardized and internationally recognized

method for evaluating the potential of a substance to cause systemic toxicity after a single

dermal application.

Animal Model: Young adult Wistar or Sprague-Dawley rats are typically used.[1][6] For the

limit test, a group of 5 males and 5 females is sufficient.[6]

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area

of the trunk of the test animals. The clipped area should be approximately 10% of the total

body surface area.[7]

Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test

substance is applied to the prepared skin.[6]

Exposure: The treated area is covered with a porous gauze dressing and a non-irritating tape

to hold it in place, creating a semi-occlusive dressing. The exposure period is 24 hours.[6]

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for a period of 14 days.[6][7]
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Necropsy: At the end of the observation period, all animals are subjected to a gross

necropsy.[7]

In a study conducted in accordance with OECD TG 402, no mortality or signs of systemic

toxicity were observed in rats at a dose of 2000 mg/kg.[3][6]
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Dermal Application
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(14 days)

Body Weight
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Caption: Workflow for an OECD 402 Acute Dermal Toxicity Study.

Irritation and Corrosion
Skin Irritation
Studies conducted according to OECD Test Guideline 404 have shown that Dibutyl malate is

not a skin irritant or at most, a mild irritant.[2][8] In a study on rabbits, a 4-hour semi-occlusive

application of the test material resulted in a skin irritation score of "0.00" in all animals,

providing no evidence of either corrosion or irritation.[2]

Experimental Protocol: Acute Dermal
Irritation/Corrosion (OECD 404)
This guideline is designed to assess the potential of a substance to cause reversible (irritation)

or irreversible (corrosion) skin damage.

Animal Model: Healthy young adult albino rabbits are the recommended species.[9]

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test

substance is applied to a small area (approximately 6 cm²) of clipped skin.[10]
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Exposure: The substance is held in contact with the skin with a porous gauze patch and non-

irritating tape for a 4-hour exposure period.[10]

Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema

(swelling) at 1, 24, 48, and 72 hours after exposure. The reactions are scored according to a

standardized grading system.[11]

Eye Irritation
In an eye irritation study conducted on rabbits following OECD Guideline 405, Dibutyl malate
was found to be a mild eye irritant.[8]

Sensitization
The potential of a substance to induce skin sensitization is a critical toxicological endpoint.

There are some conflicting reports regarding the sensitization potential of Dibutyl malate.

Some sources classify it as a skin sensitizer, while others suggest a weaker potential.[3][8]

A Guinea Pig Maximization Test (GPMT) indicated that Dibutyl malate may cause sensitization

by skin contact.[8] The GPMT is a robust method for identifying potential skin sensitizers. It

involves an induction phase where the animals are exposed to the test substance both

intradermally (with and without adjuvant) and topically, followed by a challenge phase with a

topical application.
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Caption: Workflow for a Guinea Pig Maximization Test (GPMT).

Repeated Dose Toxicity
Repeated dose toxicity studies are crucial for identifying potential adverse effects from long-

term or repeated exposure. Oral repeated dose toxicity studies with Dibutyl malate have
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indicated dose-dependent renal effects.[3] However, these effects are generally observed at

higher doses.[3] In a combined repeated dose toxicity study with a reproduction/developmental

toxicity screening test (OECD TG 422), Wistar rats were administered Dibutyl malate by

gavage.[12] The study identified a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to

genetic material.

In Vitro: In a bacterial reverse mutation assay (Ames test) conducted according to OECD

Guideline 471, Dibutyl malate was not mutagenic in Salmonella typhimurium strains, both

with and without metabolic activation.[8]

Experimental Protocol: Bacterial Reverse Mutation
Assay (Ames Test - OECD 471)
This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations that render them unable to synthesize an essential amino acid. The assay

determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on

an amino acid-deficient medium.

Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537,

and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[13]

Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined

and plated on a minimal agar medium.

Incubation: The plates are incubated for 48-72 hours.

Evaluation: A positive result is indicated by a concentration-related increase in the number of

revertant colonies compared to the solvent control.
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In Vivo: In a micronucleus test in mice, Dibutyl malate was found to be negative for inducing

chromosomal damage.[8] The in vivo micronucleus test (OECD 474) assesses the potential

of a test substance to induce the formation of micronuclei in developing red blood cells in the

bone marrow of rodents.[14]

Based on these results, Dibutyl malate is not considered to be genotoxic.[3]

Reproductive and Developmental Toxicity
Available data from a combined repeated dose toxicity study with a reproduction/developmental

toxicity screening test (OECD TG 422) indicated negative results for reproductive and

developmental toxicity for Dibutyl malate.[3][12] This suggests that Dibutyl malate is not

expected to cause adverse effects on fertility, sexual function, or development following oral

exposure.[12]

Carcinogenicity
There are no specific long-term carcinogenicity studies available for Dibutyl malate. However,

based on the negative genotoxicity data and the lack of structural alerts for carcinogenicity, it is

not expected to be a carcinogenic substance.[3][12] The International Agency for Research on

Cancer (IARC) has not classified Dibutyl malate as a human carcinogen.[8]

Regulatory Status and Hazard Classification
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS),

Dibutyl malate is classified with the following hazard statements:

H317: May cause an allergic skin reaction.[14]

H373: May cause damage to organs through prolonged or repeated exposure.[14]

It is important to note that GHS classifications can vary by jurisdiction.

Conclusion
Dibutyl malate exhibits a low order of acute toxicity via oral and dermal routes of exposure. It

is not considered to be a skin or eye irritant, or at most, a mild one. The evidence on skin

sensitization is somewhat mixed, with some studies suggesting a potential for sensitization.
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Dibutyl malate is not genotoxic, and available data indicate a lack of reproductive and

developmental toxicity. Repeated oral exposure at high doses may lead to renal effects.

Overall, with appropriate handling and industrial hygiene practices to minimize skin contact and

inhalation, the risks associated with the use of Dibutyl malate are considered to be low.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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